2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid
Description
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid is a polyhalogenated benzoic acid derivative with bromine (Br) at position 2, hydroxyl (-OH) at position 3, and fluorine (F) atoms at positions 4, 5, and 6.
Properties
Molecular Formula |
C7H2BrF3O3 |
|---|---|
Molecular Weight |
270.99 g/mol |
IUPAC Name |
2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H2BrF3O3/c8-2-1(7(13)14)3(9)4(10)5(11)6(2)12/h12H,(H,13,14) |
InChI Key |
GQVWUIYLZWNLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)O)F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of hydroxybenzoic acid derivatives. One common method includes the reaction of 2,4,5-trifluorobenzoic acid with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes, binding to the active site and preventing substrate binding or catalysis . This inhibition can lead to changes in cellular processes and pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Properties
Research Findings and Trends
- Electronic Effects : The trifluoro substitution in the target compound enhances acidity (predicted pKa < 2.5) compared to difluoro analogues (pKa ~2.8–3.5) due to cumulative electron withdrawal .
- Hydrogen Bonding : The 3-hydroxyl group may form intramolecular hydrogen bonds with the carboxylic acid, influencing crystal packing and solubility .
- Synthetic Challenges : Steric hindrance from multiple halogens complicates cross-coupling reactions, requiring optimized catalysts (e.g., palladium-based systems) .
Biological Activity
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid is a halogenated aromatic compound with potential biological activities. Understanding its biological properties is crucial for its application in pharmaceuticals and agrochemicals. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C7H3BrF3O3
- Molecular Weight : 273.99 g/mol
- Structure : The compound features a bromine atom and three fluorine atoms substituted on a hydroxybenzoic acid framework, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that halogenated benzoic acids exhibit significant antimicrobial properties. A study demonstrated that 2-bromo derivatives can inhibit the growth of various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid | E. coli | 32 µg/mL |
| 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid | S. aureus | 16 µg/mL |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory responses in vitro. A study involving macrophage cell lines demonstrated that treatment with 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Anticancer Potential
Preliminary investigations have indicated that this compound may possess anticancer properties. In a series of assays on cancer cell lines (e.g., HeLa and MCF-7), it was observed that the compound induced apoptosis via the mitochondrial pathway. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via mitochondrial pathway |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
The mechanisms underlying the biological activities of 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid are multifaceted:
- Membrane Disruption : The lipophilic nature due to halogen substitutions allows for disruption of microbial membranes.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways contributes to reduced inflammation.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
Case Studies
- Study on Antimicrobial Effects : A controlled experiment evaluated the efficacy of 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load compared to control groups.
- Inflammation Model : In a murine model of acute inflammation induced by LPS (lipopolysaccharide), administration of the compound significantly reduced edema and inflammatory markers compared to untreated controls.
Q & A
Q. What are the key synthetic strategies for preparing 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid?
Synthesis typically involves halogenation and functional group modification on a benzoic acid scaffold. For example:
- Halogenation : Sequential bromination and fluorination of a precursor like 3-hydroxybenzoic acid, using reagents such as Br₂ (for bromine) and DAST (diethylaminosulfur trifluoride) for fluorination .
- Hydroxylation : Retention of the hydroxyl group at position 3 requires protective strategies (e.g., silylation) to prevent undesired side reactions during halogenation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and analytical methods is critical:
- NMR : and NMR identify substituent positions and electronic environments (e.g., downfield shifts for -OH and deshielded fluorine signals) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~277 g/mol for C₇H₃BrF₃O₃) .
- X-ray Crystallography : Resolves regiochemistry in cases of ambiguous substitution patterns .
Advanced Questions
Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in further derivatization?
- Bromine : As an electron-withdrawing group (EWG), bromine at position 2 directs electrophilic substitution to the para position (position 5 or 6) via resonance and inductive effects .
- Fluorine : Fluorine’s strong EWG character further deactivates the ring, favoring nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example, trifluoro groups enhance reactivity toward SNAr at position 4 .
- Hydroxyl Group : The -OH group at position 3 can act as a directing group for metal-catalyzed couplings (e.g., Suzuki-Miyaura) but requires protection (e.g., as a methyl ether) to prevent oxidation .
Q. What experimental design considerations address low yields in cross-coupling reactions involving this compound?
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve steric accessibility for coupling at hindered positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the aromatic acid, while additives like Cs₂CO₃ neutralize acidity and stabilize intermediates .
- Contradiction Analysis : Discrepancies in reported yields (e.g., 40–70%) may arise from trace moisture or oxygen; rigorous inert atmosphere protocols (Schlenk line) are recommended .
Methodological Challenges & Solutions
Q. How to resolve instability of the hydroxyl group during fluorination?
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the -OH group prior to fluorination, followed by TBAF (tetrabutylammonium fluoride) deprotection .
- Low-Temperature Reactions : Conduct fluorination at −78°C (dry ice/acetone bath) to minimize side reactions like oxidation .
Q. What strategies mitigate competing side reactions in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
